

An In-depth Technical Guide to the Molecular Structure of Panacene

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Compound of Interest

Compound Name: Panacene

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Abstract

Panacene is a naturally occurring marine bromoallene, first isolated from the sea hare *Aplysia brasiliana*. It exhibits a unique molecular architecture characterized by a complex fused ring system and a reactive allene functional group. This document provides a comprehensive overview of the molecular structure of **Panacene**, including its detailed stereochemistry, and summarizes key experimental data and synthetic methodologies. Its notable biological activity as a shark antifeedant is also discussed, although the precise molecular mechanism and signaling pathways remain an active area of research.

Molecular Structure and Properties

Panacene possesses a unique tetracyclic core, which can be described as a tetrahydrofuro[3,2-b][1]benzofuran system. A key feature of its structure is the presence of a bromoallene moiety attached to the tetrahydrofuran ring. The molecule's chemical formula is $C_{15}H_{15}BrO_2$ [2].

The IUPAC name for **Panacene** is (2S,3aR,8bR)-2-(3-bromopropa-1,2-dienyl)-8-ethyl-2,3,3a,8b-tetrahydrofuro[3,2-b][1]benzofuran[2]. This nomenclature precisely defines the stereochemistry at its chiral centers, which has been confirmed through multiple total syntheses[1][3][4][5].

Table 1: Physicochemical Properties of **Panacene**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₅ BrO ₂	PubChem[2]
Molecular Weight	307.18 g/mol	PubChem[2]
Exact Mass	306.02554 g/mol	PubChem[2]
XLogP3	3	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	2	PubChem[2]
SMILES	CCC1=C2[C@@H]3-- INVALID-LINK-- C=C=CB"r">C@@HOC2=CC= C1	PubChem[2]

Spectroscopic Data

The structural elucidation of **Panacene** was accomplished through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectral Data of **Panacene** (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 3: ¹³C NMR Spectral Data of **Panacene** (CDCl₃)

Chemical Shift (ppm)	Assignment
Data not available in search results	

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data of **Panacene**

Technique	Key Peaks
IR (Infrared Spectroscopy)	Data not available in search results
MS (Mass Spectrometry)	Data not available in search results

Note: Specific, quantitative NMR, IR, and MS data from the original isolation and characterization studies were not available in the performed searches. Researchers are encouraged to consult the primary literature for this detailed information.

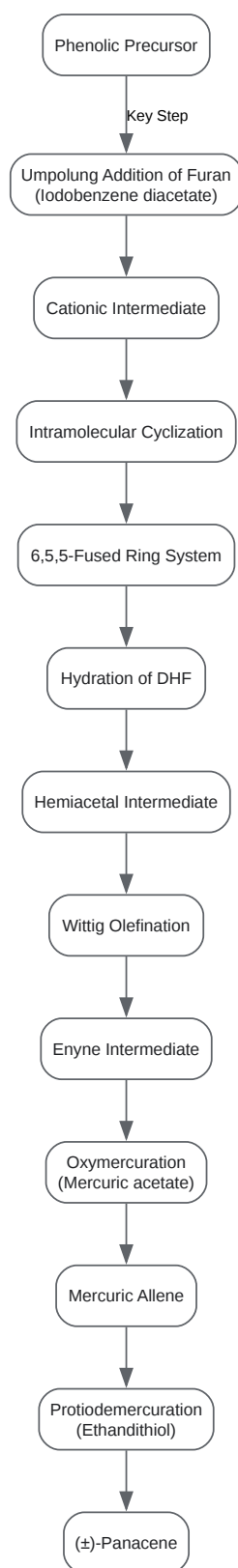
Experimental Protocols: Total Synthesis

The complex structure of **Panacene** has made it an attractive target for total synthesis. Several successful syntheses have been reported, each employing unique strategies to construct the challenging fused ring system and install the bromoallene moiety.

Canesi Synthesis (Racemic)

A concise and diastereoselective synthesis of (±)-**panacene** was reported by Canesi and coworkers^{[5][6]}. A key feature of this synthesis is the use of an "aromatic ring umpolung" strategy.

Experimental Workflow (Canesi Synthesis):



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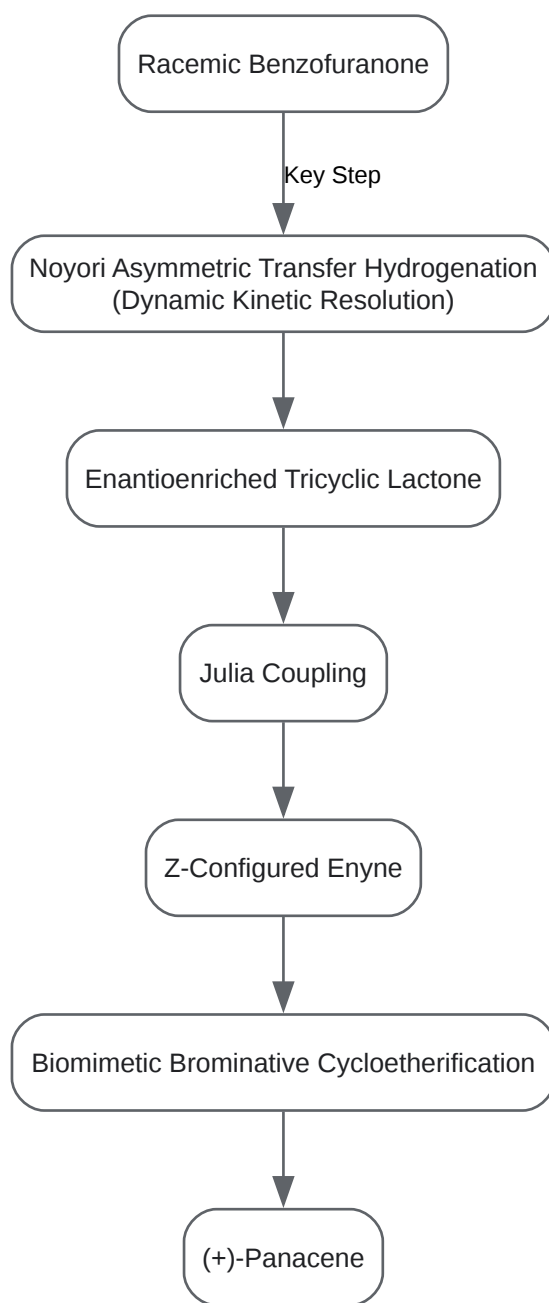
Canesi's synthetic approach to (±)-**Panacene**.

A pivotal step in this synthesis involves the reaction of a phenolic precursor with furan in the presence of iodobenzene diacetate to generate a cationic intermediate[6]. This intermediate then undergoes an intramolecular cyclization to form the core 6,5,5-fused ring system. The bromoallene side chain is installed in a multi-step sequence starting from a hemiacetal intermediate, involving a Wittig olefination, oxymercuration, and a final protodemercuration[6].

McErlean Synthesis (Enantioselective)

The first total synthesis of the naturally occurring enantiomer, (+)-**panacene**, was achieved by McErlean and colleagues[3][4]. This synthesis features a Noyori asymmetric transfer hydrogenation to establish the absolute stereochemistry.

Experimental Workflow (McErlean Synthesis):



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McErlean's enantioselective synthesis of (+)-**Panacene**.

This elegant synthesis commences with a dynamic kinetic resolution of a racemic benzofuranone via a Noyori asymmetric transfer hydrogenation, which sets the crucial stereocenter^{[3][4]}. The resulting enantioenriched tricyclic lactone is then converted to a Z-configured enyne through a highly stereoselective Julia coupling. The final step is a biomimetic

brominative cycloetherification to construct the axially chiral bromoallene moiety, thus completing the synthesis of (+)-**panacene**[\[3\]](#)[\[4\]](#).

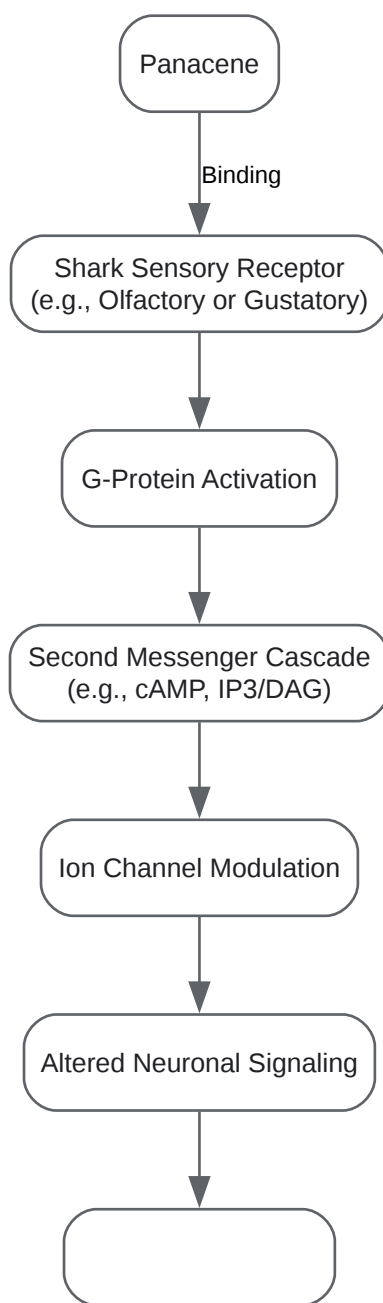
Biological Activity and Mechanism of Action

Panacene is best known for its potent shark antifeedant properties[\[6\]](#). This biological activity suggests that the molecule interacts with specific sensory receptors in sharks, leading to a feeding deterrence response.

The precise molecular mechanism of action and the specific signaling pathways involved in **Panacene**'s antifeedant activity have not yet been fully elucidated. Generally, chemical shark repellents are thought to act on the olfactory or gustatory systems of sharks[\[7\]](#). Some repellents, like those derived from decayed shark tissue, are believed to trigger an instinctual flight response[\[8\]](#). Other chemical deterrents may act as irritants to the gills or other sensitive tissues[\[8\]](#).

Given the unique chemical structure of **Panacene**, particularly the reactive bromoallene group, it is plausible that it interacts with specific protein targets within the shark's sensory organs. However, without further experimental evidence, any proposed signaling pathway would be purely speculative.

Logical Relationship of a Putative Antifeedant Signaling Pathway:



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Hypothetical signaling cascade for **Panacene**'s antifeedant activity.

This generalized diagram illustrates a plausible G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism for detecting external chemical stimuli in vertebrates. Binding of **Panacene** to a specific receptor could initiate a cascade of intracellular events, ultimately leading to a change in neuronal signaling and the observed behavioral response of

feeding deterrence. Further research is required to identify the specific molecular targets and validate this or other potential signaling pathways.

Conclusion

Panacene is a structurally complex and biologically active marine natural product. Its unique tetrahydrofuro[3,2-b][1]benzofuran core and bromoallene functionality have presented a significant challenge and opportunity for synthetic chemists, leading to the development of innovative synthetic strategies. While its role as a shark antifeedant is well-established, the underlying molecular mechanisms and signaling pathways remain to be discovered. Future research in this area could provide valuable insights into chemosensation in sharks and potentially lead to the development of novel, effective, and environmentally benign shark repellents. Elucidation of the specific protein targets of **Panacene** could also open new avenues for drug discovery and development.

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